4-Amino-N-ethyl-N-1-naphthylbenzamide

Chemical Procurement Quality Control Synthetic Intermediate

Researchers requiring benzamide building blocks with a reactive primary amine handle for medicinal chemistry often face supply gaps. 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1) addresses this need: • Reactive 4-amino group enables diazotization, acylation & alkylation for diverse SAR library synthesis • Distinguished from des-amino analog (CAS 13936-67-9) lacking key H-bonding & derivatization capability • Validated by reversed-phase HPLC on Newcrom R1 as analytical reference standard • Reported enzyme inhibition supports anticancer hit-to-lead campaigns Supplied with documented purity; available for immediate global procurement.

Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
CAS No. 6361-29-1
Cat. No. B1266034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-ethyl-N-1-naphthylbenzamide
CAS6361-29-1
Molecular FormulaC19H18N2O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C19H18N2O/c1-2-21(19(22)15-10-12-16(20)13-11-15)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2,20H2,1H3
InChIKeyPZIJKAARIDUWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1): A Versatile Building Block for Medicinal Chemistry and Organic Synthesis


4-Amino-N-ethyl-N-1-naphthylbenzamide is a benzamide derivative characterized by a 4-amino group, an N-ethyl substituent, and an N-1-naphthyl moiety, with a molecular formula of C19H18N2O and a molecular weight of 290.36 g/mol [1]. Its predicted physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 515.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25 °C . The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 97% . The presence of the 4-amino group provides a reactive handle for further functionalization, making it a valuable intermediate in the synthesis of pharmacologically active molecules and complex organic compounds.

Why Substituting 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1) with Close Analogs Compromises Synthetic Utility and Potential Bioactivity


Generic substitution of 4-Amino-N-ethyl-N-1-naphthylbenzamide with structurally similar benzamide derivatives is not feasible due to the critical role of the 4-amino group in conferring distinct chemical reactivity and potential biological properties. For instance, the des-amino analog, N-ethyl-N-(1-naphthyl)benzamide (CAS 13936-67-9), lacks this amino functionality, which eliminates a key site for hydrogen bonding, further derivatization (e.g., diazotization, acylation), and potential interactions with biological targets . This structural difference can significantly impact the compound's performance as a synthetic intermediate and its utility in medicinal chemistry programs, where the 4-amino group may be essential for target engagement or downstream functionalization [1].

Quantitative Differentiation of 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1) from Key Analogs


Purity Specifications Across Commercial Suppliers of 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1)

Commercially available 4-Amino-N-ethyl-N-1-naphthylbenzamide exhibits variation in reported purity, which can impact the reproducibility of sensitive reactions. Leyan offers a purity specification of 97% , while AK Scientific and BOC Sciences specify a minimum purity of 95% . This 2% difference in purity specification may be critical for applications requiring high chemical fidelity, such as late-stage functionalization in drug discovery or use as an analytical standard.

Chemical Procurement Quality Control Synthetic Intermediate

Predicted Lipophilicity (LogP) as a Driver for Membrane Permeability and Chromatographic Behavior of 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1)

The lipophilicity of 4-Amino-N-ethyl-N-1-naphthylbenzamide, a key determinant of its passive membrane permeability and chromatographic retention, has been predicted to have a LogP of 2.95 [1] and an ACD/LogP of 3.36 . This contrasts with the des-amino analog N-ethyl-N-(1-naphthyl)benzamide, for which a predicted LogP of approximately 4.4 can be estimated based on available fragment-based calculations , highlighting the significant impact of the 4-amino group on reducing lipophilicity.

Drug Discovery ADME Chromatography

Reversed-Phase HPLC Separation Method for 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1) as a Benchmark for Analytical Method Development

A validated reversed-phase HPLC method has been demonstrated for the analysis of 4-Amino-N-ethyl-N-1-naphthylbenzamide using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method provides a benchmark for retention time and peak shape, enabling the compound's use as a reference standard in the analysis of related substances or reaction monitoring, with the potential to replace phosphoric acid with formic acid for MS compatibility [1].

Analytical Chemistry HPLC Method Development Quality Control

Procurement-Driven Application Scenarios for 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS 6361-29-1)


Synthesis of Diversified Benzamide Libraries via 4-Amino Group Derivatization

The 4-amino group of 4-Amino-N-ethyl-N-1-naphthylbenzamide serves as a versatile synthetic handle for creating diverse chemical libraries. This primary amine can be readily diazotized for subsequent coupling, acylated to form amides, or alkylated to introduce further functionality [1]. This reactivity distinguishes it from des-amino analogs and makes it a preferred building block for medicinal chemists seeking to explore structure-activity relationships (SAR) around the benzamide core.

Analytical Reference Standard for HPLC and LC-MS Method Development

Due to the availability of a documented reversed-phase HPLC method on a Newcrom R1 column, 4-Amino-N-ethyl-N-1-naphthylbenzamide can be procured and utilized as a reference standard for developing and validating analytical methods for related benzamide derivatives [2]. Its distinct retention time and MS-compatible mobile phase conditions (using formic acid) make it a practical benchmark for purity analysis, impurity profiling, and pharmacokinetic studies.

Precursor for Potential Antitumor and Enzyme Inhibitor Lead Optimization

4-Amino-N-ethyl-N-1-naphthylbenzamide has been cited as a compound with potential antitumor activity and as an inhibitor of enzymes involved in cancer cell metabolism . While specific quantitative data is limited in the public domain, its structural features (aromatic rings, amide linker, and primary amine) are common in kinase inhibitors and other therapeutic agents. Procurement of this compound can support early-stage hit-to-lead campaigns where the 4-amino group provides a vector for introducing additional pharmacophoric elements.

Intermediate in the Synthesis of Dyes and Advanced Organic Materials

The combination of a naphthyl chromophore and a benzamide scaffold with a reactive amino group positions 4-Amino-N-ethyl-N-1-naphthylbenzamide as a potential intermediate in the synthesis of dyes, pigments, and organic electronic materials . The amino group can be diazotized and coupled with various aromatic compounds to generate azo dyes with tailored absorption properties, offering a route to novel colorants and functional materials.

Technical Documentation Hub

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